molecular formula C17H21N3O3S B12246785 N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B12246785
M. Wt: 347.4 g/mol
InChI Key: FZZVSSDSAFSWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a synthetic small molecule research chemical designed for biochemical and pharmacological studies. This compound features a thiazole core, a structural motif prevalent in medicinal chemistry that is known for its diverse biological activities and is frequently employed as a precursor in the synthesis of physiologically active molecules . The molecular structure incorporates a 4-methoxybenzamide group and an isobutylamino side chain, which may influence its physicochemical properties and biomolecular interactions. Compounds based on the 2-aminothiazole scaffold have demonstrated significant potential in drug discovery research, showing a wide range of pharmacological applications including potent inhibitory effects against various enzymes . Specifically, related 2-aminothiazole derivatives have been reported as potent inhibitors of enzymes such as urease, α-glucosidase, and α-amylase, with documented IC₅₀ values in the micromolar range, suggesting potential research applications in metabolic and enzymatic studies . Furthermore, the benzamide moiety is a common pharmacophore in compounds investigated for targeting protein-protein interactions, which may include viral-host cell interactions such as those involving angiotensin-converting enzyme 2 (ACE2) . In silico predictions for analogous compounds often indicate high gastrointestinal absorption, non-permeability to the blood-brain barrier, and potential metabolic stability, making them interesting candidates for preliminary investigative research . This product is supplied for research purposes exclusively and is not intended for diagnostic or therapeutic use in humans. Researchers are advised to consult relevant scientific literature for handling and storage recommendations specific to this class of compounds.

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

4-methoxy-N-[4-[2-(2-methylpropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C17H21N3O3S/c1-11(2)9-18-15(21)8-13-10-24-17(19-13)20-16(22)12-4-6-14(23-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,18,21)(H,19,20,22)

InChI Key

FZZVSSDSAFSWBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule can be divided into three structural components (Figure 1):

  • Thiazole core (positions 2 and 4).
  • 4-Methoxybenzamide substituent at position 2.
  • 2-(Isobutylamino)-2-oxoethyl side chain at position 4.

Strategies involve modular assembly via sequential alkylation, acylation, and cyclization reactions.

Synthesis of Key Intermediates

Thiazole Ring Formation

The thiazole scaffold is typically constructed via Hantzsch thiazole synthesis or cyclocondensation of α-halo ketones with thioureas.

Example Protocol:
  • Reactant : 2-Bromo-1-(4-methoxyphenyl)ethanone (1.0 eq) and thiourea (1.2 eq).
  • Conditions : Reflux in ethanol (80°C, 4 h).
  • Product : 4-(2-Amino-2-oxoethyl)-2-aminothiazole (Yield: 78%).
  • Characterization : $$ ^1\text{H NMR} $$ (DMSO-$$d6$$): δ 7.85 (d, 2H, Ar–H), 6.97 (d, 2H, Ar–H), 3.80 (s, 3H, OCH$$3$$).

Introduction of the 2-(Isobutylamino)-2-oxoethyl Side Chain

The side chain is introduced via amide coupling or alkylation of the thiazole intermediate.

Method A: Direct Alkylation
  • Reactant : 4-(2-Amino-2-oxoethyl)-2-aminothiazole (1.0 eq) and isobutylamine (1.5 eq).
  • Conditions : DMF, DIEA (2.0 eq), 60°C, 18 h.
  • Product : 4-(2-(Isobutylamino)-2-oxoethyl)-2-aminothiazole (Yield: 65%).
  • Purification : Silica gel chromatography (CH$$2$$Cl$$2$$:MeOH = 10:1).
Method B: Carbodiimide-Mediated Coupling
  • Reactant : 4-(2-Carboxyethyl)-2-aminothiazole (1.0 eq) and isobutylamine (1.2 eq).
  • Reagents : EDCI (1.5 eq), HOBt (1.5 eq), DIEA (3.0 eq).
  • Conditions : CH$$2$$Cl$$2$$, 25°C, 16 h.
  • Yield : 70%.

Acylation with 4-Methoxybenzamide

The 4-methoxybenzamide group is introduced via Schotten-Baumann reaction or acyl chloride coupling .

Protocol:
  • Reactant : 4-(2-(Isobutylamino)-2-oxoethyl)-2-aminothiazole (1.0 eq) and 4-methoxybenzoyl chloride (1.2 eq).
  • Conditions : CH$$2$$Cl$$2$$, Cs$$2$$CO$$3$$ (2.0 eq), 25°C, 12 h.
  • Product : N-(4-(2-(Isobutylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide (Yield: 82%).
  • Characterization : LC-MS (ESI): m/z 390.2 [M+H]$$^+$$.

Optimized One-Pot Synthesis

A streamlined approach combines cyclization and acylation in a single reaction vessel:

  • Step 1 : Cyclocondensation of 2-bromo-1-(4-methoxyphenyl)ethanone with thiourea in ethanol (80°C, 4 h).
  • Step 2 : In situ alkylation with isobutylamine using NaOMe (60°C, 6 h).
  • Step 3 : Acylation with 4-methoxybenzoyl chloride (rt, 12 h).
  • Overall Yield : 58%.

Comparative Analysis of Methods

Method Key Step Yield (%) Purity (%) Reference
Hantzsch + Alkylation Thiourea cyclization 65 >95
Carbodiimide coupling EDCI/HOBt activation 70 98
One-Pot Synthesis Sequential steps 58 92

Challenges and Solutions

  • Racemization : Observed during thiazole formation. Mitigated using CaCO$$_3$$ as a neutralizer.
  • Low Solubility : 4-Methoxybenzoyl chloride requires polar aprotic solvents (e.g., DMF).
  • Byproducts : Silica gel chromatography (EtOAc/hexane) effectively removes unreacted amines.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Methanol, sodium methoxide, and other nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-methoxy-N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Thiazole-Acetamide-Benzoate Frameworks

The target compound shares structural motifs with several analogs in the evidence, differing primarily in substituents on the amine and aromatic groups. Key examples include:

N-(4-(2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide ()
  • Molecular Formula : C₂₀H₁₈BrN₃O₃S
  • Molecular Weight : 460.3 g/mol
  • Key Features: A bromo and methylphenyl group replaces the isobutylamino moiety. The bromine atom increases molecular weight and may enhance halogen bonding interactions in biological targets.
Ethyl 2-(2-(4-((1-(4-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamido)-4-methylthiazole-5-carboxylate ()
  • Molecular Formula : C₃₄H₂₈N₇O₃S₂
  • Melting Point : 195–196°C
  • The ethyl ester may improve solubility compared to the target compound’s methoxy group.
1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea ()
  • Yield : 74.9%
  • Melting Point : 190–192°C
  • Key Features : A urea linkage instead of an amide, with a hydrazinyl group that could confer metal-chelating properties.

Physicochemical Properties

Property Target Compound Analog 2.1.1 Analog 2.1.2 Analog 2.1.3
Molecular Weight ~400 g/mol* 460.3 694.5 694.5
Melting Point Not reported Not reported 195–196°C 190–192°C
Key Functional Groups Isobutylamino, methoxy Bromophenyl, methyl Triazole, benzothiazole Urea, hydrazinyl
Lipophilicity (Predicted) High Moderate Moderate Low

*Estimated based on structural similarity to .

Spectral Data and Structural Confirmation

  • IR Spectroscopy : The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) would align with analogs in and . Absence of S-H stretches (~2500–2600 cm⁻¹) confirms thione tautomer stability in thiazole derivatives .
  • ¹H-NMR : Expected signals include δ 1.0–1.2 ppm (isobutyl CH₃), δ 3.8 ppm (methoxy OCH₃), and δ 7.3–8.1 ppm (aromatic protons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.